molecular formula C26H28O15 B12371261 Lucenin 3

Lucenin 3

Cat. No.: B12371261
M. Wt: 580.5 g/mol
InChI Key: XBGYTZHKGMCEGE-MCIQUCDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lucenin 3 involves the extraction of flavonoids from plant sources. The process typically includes solvent extraction, purification, and crystallization. Specific reaction conditions may vary depending on the plant source and the desired purity of the compound.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale extraction from plant materials. This involves the use of organic solvents such as methanol or ethanol to extract the flavonoids, followed by purification using techniques like column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Lucenin 3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydroflavonoid derivatives.

    Substitution Products: Acetylated and benzoylated derivatives.

Scientific Research Applications

Lucenin 3 has a wide range of scientific research applications, including:

Mechanism of Action

Lucenin 3 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Lucenin 3 is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1

InChI Key

XBGYTZHKGMCEGE-MCIQUCDDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O

Origin of Product

United States

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